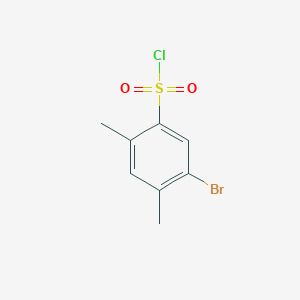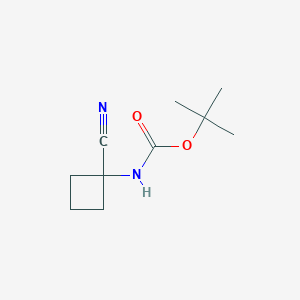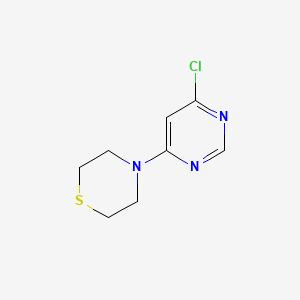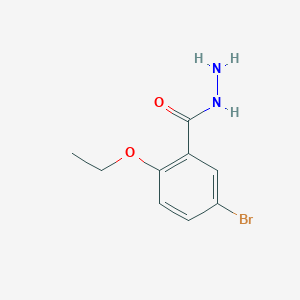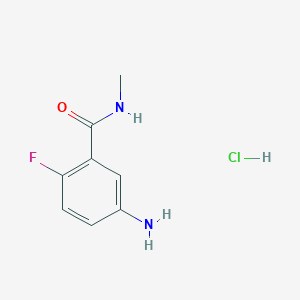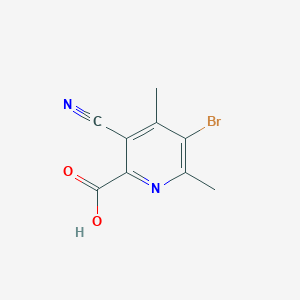![molecular formula C10H9F3O B1522527 2-Methyl-2-[3-(Trifluormethyl)phenyl]oxiran CAS No. 850402-27-6](/img/structure/B1522527.png)
2-Methyl-2-[3-(Trifluormethyl)phenyl]oxiran
Übersicht
Beschreibung
2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane is an organic compound. It is used as an intermediate in the synthesis of more complex pharmaceutical compounds .
Synthesis Analysis
The synthesis of 2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane involves several steps. In one method, tetrahydrofuran (THF) and the synthetic chloro-5-trifluoromethyl of 2-isobutyramide are added under nitrogen protection. The mixture is cooled to below -25 ℃, and butyllithium/hexane solution is dripped in. After the reaction, water is added and the mixture is heated to 48 ℃~52 ℃ for stirring .Molecular Structure Analysis
The molecular structure of 2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane can be represented by the IUPAC name 2-methyl-2-[3-(trifluoromethyl)phenyl]oxirane . The molecular weight of this compound is 202.18 .Chemical Reactions Analysis
The chemical reactions of 2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane involve several steps. For instance, upon reaction with methyl iodide, benzyl chloride, or acetic anhydride, this compound gives N-substituted products .Physical and Chemical Properties Analysis
The physical form of 2-Methyl-2-[3-(trifluoromethyl)phenyl]oxirane is a liquid . It has a molecular weight of 202.18 .Wissenschaftliche Forschungsanwendungen
Medizin: Synthese pharmakologisch aktiver Verbindungen
2-Methyl-2-[3-(Trifluormethyl)phenyl]oxiran dient als Vorläufer bei der Synthese verschiedener pharmakologisch aktiver Verbindungen. Seine Reaktivität ermöglicht die Einführung der Trifluormethylgruppe in Moleküle, was die biologische Aktivität der Verbindungen signifikant verändern kann .
Landwirtschaft: Entwicklung von Agrochemikalien
In der Landwirtschaft wird diese Verbindung bei der Entwicklung von Agrochemikalien eingesetzt. Die Trifluormethylgruppe wird häufig in Pestizide und Herbizide integriert, da sie die Bindungsaffinität dieser Mittel an ihre biologischen Ziele verbessern kann .
Materialwissenschaften: Herstellung von fortschrittlichen Polymeren
Der Oxiranring in this compound kann einer Ringöffnungs-Polymerisation unterzogen werden, was zur Herstellung fortschrittlicher Polymere mit einzigartigen Eigenschaften wie erhöhter thermischer Stabilität und chemischer Beständigkeit führt, die in verschiedenen industriellen Anwendungen nützlich sind .
Umweltwissenschaften: Untersuchung der atmosphärischen Chemie
Diese Verbindung wird in der Umweltwissenschaft, insbesondere in der Atmosphärenchemie, untersucht, um das Verhalten und die Auswirkungen fluorierter Verbindungen in der Umwelt zu verstehen. Ihre Volatilität macht sie zu einer Verbindung, die im Zusammenhang mit der Untersuchung von Luftverschmutzung und langstreckenatmosphärischem Transport von Interesse ist .
Biochemie: Untersuchung enzymatischer Reaktionen
In der Biochemie wird this compound verwendet, um enzymatische Reaktionen zu untersuchen. Die Verbindung kann als Substrat oder Inhibitor für bestimmte Enzyme wirken und so dazu beitragen, die Mechanismen der Enzymfunktion und die Rolle fluorierter Verbindungen in biologischen Systemen zu entschlüsseln .
Pharmakologie: Medikamentenentwicklung und -forschung
Pharmakologisch ist bekannt, dass die Trifluormethylgruppe die metabolische Stabilität und Lipophilie von Medikamentenkandidaten verbessert. Daher ist this compound im Prozess der Medikamentenentwicklung und -forschung wertvoll, da es verwendet werden kann, um die pharmakokinetischen Eigenschaften neuer Medikamente zu verändern .
Eigenschaften
IUPAC Name |
2-methyl-2-[3-(trifluoromethyl)phenyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-9(6-14-9)7-3-2-4-8(5-7)10(11,12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZPZRNVBXWJGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


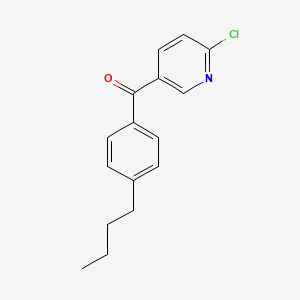
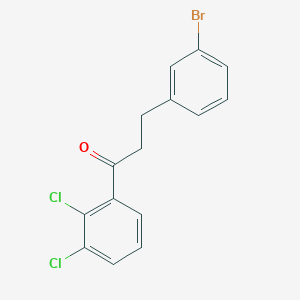
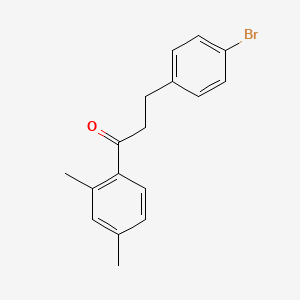
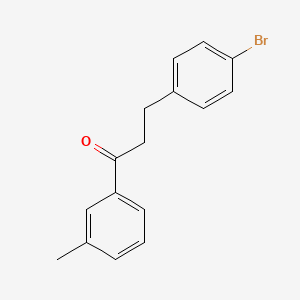

![6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B1522452.png)

